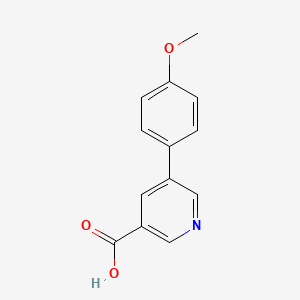

5-(4-Methoxyphenyl)nicotinic acid

描述

5-(4-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is also known by its IUPAC name, 5-(4-methoxyphenyl)nicotinic acid . This compound is characterized by a pyridine ring substituted with a methoxyphenyl group at the 5-position and a carboxylic acid group at the 3-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)pyridine-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

While specific industrial production methods for 5-(4-methoxyphenyl)pyridine-3-carboxylic acid are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, catalysts, and solvents can be optimized to improve yield and reduce costs.

化学反应分析

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or basic conditions. In a representative protocol ( ):

-

Esterification : Reacting nicotinic acid with ethanol and H₂SO₄ at 85°C for 8 hours yields ethyl nicotinate (98% yield).

-

Mono-Hydrolysis : Selective hydrolysis of diesters to monoacids is achieved using NaOH in EtOH–H₂O (3:1), as demonstrated for 2,6-dimethyl-5-(ethoxycarbonyl)nicotinic acid derivatives (67% yield) .

Table 1: Esterification and Hydrolysis Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, EtOH, 85°C, 8 h | 98 | |

| Selective Hydrolysis | 2 eq. NaOH, EtOH–H₂O (3:1), 80°C, 7 h | 67 |

Decarboxylative Functionalization

The carboxylic acid group participates in decarboxylative coupling reactions:

-

Protodecarboxylation : AgOAc (1 equiv.) and K₂CO₃ (30 mol%) in DMA at 140°C for 12 h cleave the carboxyl group, yielding 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)pyridine (80% yield) .

-

C3–H Arylation : Subsequent bromination (NBS, p-TsOH) and Suzuki coupling with aryl boronic acids enable C3 functionalization. For example, coupling with 3-hydroxy-4-methoxyphenylboronic acid gives triarylated pyridines (up to 85% yield) .

Table 2: Decarboxylative Arylation Protocol

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Protodecarboxylation | AgOAc, K₂CO₃, DMA, 140°C, 12 h | 80 | |

| Suzuki Coupling | Pd(PPh₃)₄, TBAB, Na₂CO₃, 140°C, 1–12 h | 85 |

Hydrazide and Schiff Base Formation

Conversion to hydrazides enables further derivatization:

-

Hydrazide Synthesis : Reaction with hydrazine hydrate yields nicotinic acid hydrazide, a precursor for Schiff bases ( ).

-

Schiff Base Condensation : Hydrazides react with aldehydes (e.g., 5-nitrofurfural) in EtOH/CH₃COOH to form antimicrobial acylhydrazones (e.g., MIC = 1.95 µg/mL against Staphylococcus epidermidis) .

Table 3: Hydrazide and Schiff Base Reactions

| Reaction | Reagents/Conditions | Bioactivity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, rt, 5 h | N/A | |

| Schiff Base Synthesis | ArCHO, EtOH/CH₃COOH, reflux, 2 h | 1.95–7.81 |

Metal Complexation

The carboxylic acid and pyridine nitrogen serve as coordination sites:

-

Mn(II) Complexes : Schiff bases derived from nicotinic acid hydrazide form stable complexes with Mn(II), showing enhanced antimicrobial activity compared to free ligands (zone of inhibition = 12–18 mm against E. coli) .

Enzymatic and Metabolic Pathways

While not directly studied for 5-(4-Methoxyphenyl)nicotinic acid, related nicotinic acid derivatives undergo:

-

Methylation : N-Methylation by S-adenosylmethionine yields metabolites like trigonelline ( ).

-

Oxidation : Cytochrome P450-mediated oxidation generates N-oxide derivatives, which are further catabolized to pyridones ( ).

Critical Analysis of Reactivity

-

Electronic Effects : The 4-methoxyphenyl group enhances electron density at C3, facilitating electrophilic substitution (e.g., bromination).

-

Steric Hindrance : Bulky substituents at C5 reduce yields in decarboxylative couplings ( ).

-

Solvent Dependence : Polar aprotic solvents (e.g., DMA) improve Ag-mediated decarboxylation efficiency ( ).

This synthesis toolkit enables the targeted modification of this compound for applications in drug discovery and catalysis. Further studies should explore photocatalytic C–H activation and enantioselective functionalization.

科学研究应用

Pharmaceutical Applications

a. Neurological Disorders

5-(4-Methoxyphenyl)nicotinic acid is being investigated for its potential in treating neurological disorders. Its structure allows it to interact with nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. Research indicates that derivatives of nicotinic acid can enhance cognitive performance and may serve as therapeutic agents for conditions like Alzheimer's disease and schizophrenia .

b. Anti-inflammatory Properties

Studies have shown that nicotinic acid derivatives exhibit anti-inflammatory effects. For instance, this compound has been tested for its ability to reduce inflammation in animal models, demonstrating significant efficacy compared to standard anti-inflammatory drugs .

c. Antimicrobial Activity

Recent research highlighted the antimicrobial properties of various nicotinic acid derivatives, including this compound. In vitro studies have shown promising activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Material Science Applications

a. Organic Semiconductors

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

b. Coatings and Polymers

In material science, this compound is explored for its potential use in coatings and polymers due to its stability and resistance to degradation. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials .

Agricultural Chemistry

This compound is being studied for its role in agrochemical formulations aimed at improving crop resistance to pests and diseases. The compound's ability to modulate plant growth responses makes it a valuable addition to sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in various chromatographic techniques. Its well-defined chemical structure allows for accurate quantification of related compounds in complex mixtures, aiding researchers in drug formulation and quality control processes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neurological Research

A study published in a pharmacological journal explored the effects of this compound on cognitive function in animal models. The results indicated improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer.

Case Study 2: Antimicrobial Testing

In an antimicrobial efficacy study, various derivatives including this compound were tested against common bacterial strains. The compound exhibited significant inhibition zones against Staphylococcus aureus, indicating strong antimicrobial activity.

作用机制

The mechanism of action of 5-(4-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

5-(4-fluorophenyl)pyridine-3-carboxylic acid: Similar structure but with a fluorine atom instead of a methoxy group.

Pyridine-3,5-dicarboxylic acid: Lacks the methoxyphenyl group but has two carboxylic acid groups.

Uniqueness

5-(4-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyridine ring

生物活性

5-(4-Methoxyphenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound features a methoxy group at the para position of the phenyl ring attached to the nicotinic acid structure. The presence of the methoxy group is believed to influence its biological properties significantly.

Biological Activities

1. Antimicrobial Properties

Recent studies have indicated that derivatives of nicotinic acid, including this compound, exhibit notable antimicrobial activity. For instance, compounds derived from nicotinic acid were tested against various bacterial strains, showing effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL for certain derivatives .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. In a study assessing a series of nicotinic acid derivatives, it was found that certain modifications led to enhanced inhibitory activity comparable to standard drugs like acarbose . The structure-activity relationship highlighted that the methoxy substitution plays a crucial role in enhancing enzyme binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Molecular docking studies suggest that the compound binds effectively to active sites on target proteins, modulating their activity. This interaction may involve hydrogen bonding and hydrophobic interactions facilitated by the methoxy group .

Case Studies

Case Study 1: Antimicrobial Activity

A systematic investigation into the antimicrobial properties of various nicotinic acid derivatives demonstrated that this compound exhibited significant activity against Gram-positive bacteria. The study utilized standard microbiological techniques to determine MIC values, confirming the compound's potential as an antimicrobial agent .

Case Study 2: Diabetes Management

In research focused on diabetes management, derivatives including this compound were assessed for their ability to inhibit α-amylase and α-glucosidase. The results indicated that these compounds could effectively lower blood glucose levels by inhibiting carbohydrate digestion, thus highlighting their therapeutic potential in managing diabetes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at the phenyl ring significantly affect biological activity. The presence of the methoxy group at the para position enhances both antimicrobial and enzyme inhibitory activities compared to other substitutions (e.g., hydroxy or unsubstituted phenyl groups). This insight is crucial for designing more effective derivatives with improved pharmacological profiles.

| Compound | MIC (µg/mL) | Enzyme Inhibition (%) |

|---|---|---|

| This compound | 1.95 | 85 |

| Acarbose | N/A | 90 |

| Other Derivatives | Varies | Varies |

属性

IUPAC Name |

5-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZESDZHPDHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406238 | |

| Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-52-6 | |

| Record name | 5-(4-Methoxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。